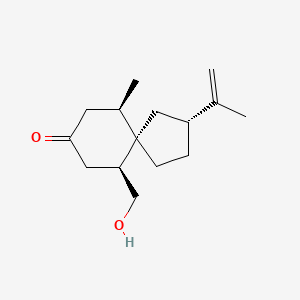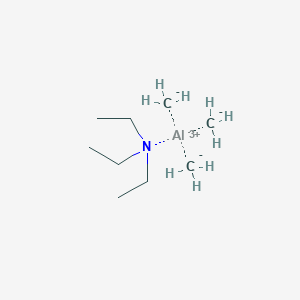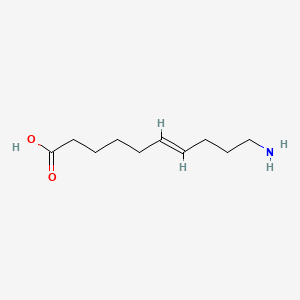![molecular formula C19H16BrNO B12655126 1-[(4-Benzoylphenyl)methyl]pyridinium bromide CAS No. 84434-09-3](/img/structure/B12655126.png)
1-[(4-Benzoylphenyl)methyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is a chemical compound with the molecular formula C19H16BrNO and a molecular weight of 354.24 g/mol. It is known for its unique structure, which includes a pyridinium ion linked to a benzoylphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Benzoylphenyl)methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The pyridinium ion can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl derivatives .
Aplicaciones Científicas De Investigación
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, leading to changes in their activity. The benzoylphenyl group may also play a role in modulating these interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzylpyridinium bromide
- 4-Benzoylpyridine
- Benzylpyridinium chloride
Uniqueness
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is unique due to its combined pyridinium and benzoylphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
84434-09-3 |
|---|---|
Fórmula molecular |
C19H16BrNO |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;bromide |
InChI |
InChI=1S/C19H16NO.BrH/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20;/h1-14H,15H2;1H/q+1;/p-1 |
Clave InChI |
RJVZVOBINMXCGC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


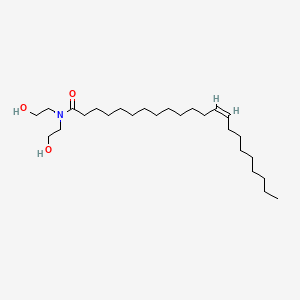
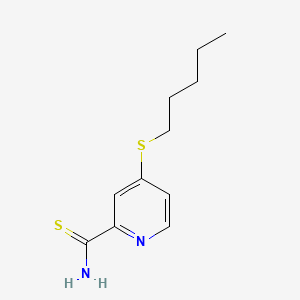
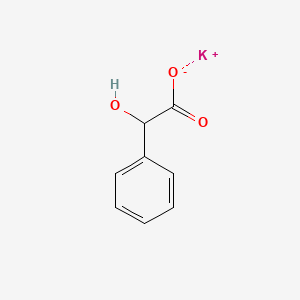

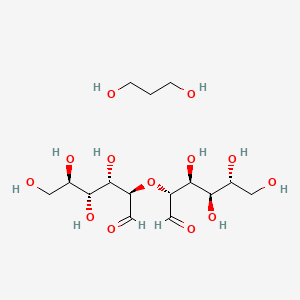
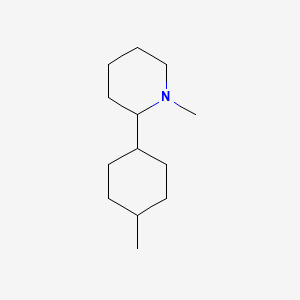
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
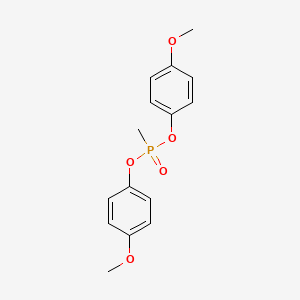
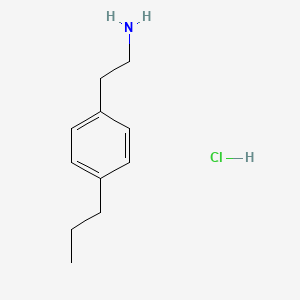
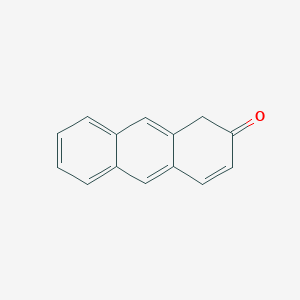
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
